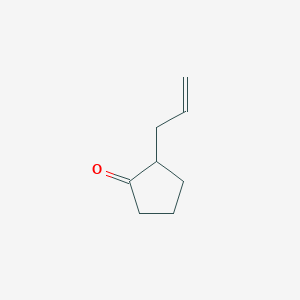

2-烯丙基环戊酮

描述

2-Allylcyclopentanone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-prop-2-enylcyclopentan-1-one and allylcyclopentanone . The compound has a molecular weight of 124.18 g/mol .

Synthesis Analysis

The synthesis of 2-Allylcyclopentanone involves the enantioselective α-allylation of cyclic ketones via singly occupied molecular orbital catalysis . This process involves the one-electron oxidation of transiently generated enamines, which readily undergo allylic alkylation with a variety of commercially available allyl silanes .Molecular Structure Analysis

The InChI string for 2-Allylcyclopentanone isInChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 . The Canonical SMILES representation is C=CCC1CCCC1=O . Physical And Chemical Properties Analysis

2-Allylcyclopentanone has a density of 0.9±0.1 g/cm³ . Its boiling point is 173.6±9.0 °C at 760 mmHg . The compound has a vapour pressure of 1.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 41.0±3.0 kJ/mol . The flash point is 55.8±13.7 °C . The compound has a molar refractivity of 36.9±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用

催化和有机合成

环戊酮衍生物的一个重要应用,与2-烯丙基环戊酮密切相关,是在催化和有机合成中。例如,环戊酮已被确定为在钙催化的烯炔的分子间碳氢化中起到有效的阳离子稳定电子对给体的作用。这个过程突显了该化合物在稳定阳离子中间体、促进无过渡金属合成复杂有机分子的作用(Stopka & Niggemann, 2015)。

药物化学

在药物化学中,类似于2-烯丙基环戊酮的衍生物已被合成用于毒理学研究。一个例子是合成和表征非甾体抗炎药地塞米松的酰基葡萄糖醛酸酯和羟基代谢物。这些代谢物对于理解药物的药代动力学和潜在的特异反应至关重要(Kenny et al., 2004)。

复杂分子的合成

该化合物的用途延伸到合成复杂分子,如螺环戊酮氧吲哚和茉莉酮类似物。一种新颖的膦催化的[3+2]环加成反应涉及亚甲基吲哚酮和烯丙基化合物,产生对映选择性的螺环戊酮氧吲哚,展示了环戊酮衍生物在构建具有高对映纯度的氧吲哚骨架中的多功能性(Tan, Candeias, & Barbas, 2011)。此外,通过2-(三丁基锡基)环戊-2-烯酮的(π-烯丙基)钯偶联合成茉莉酮类似物展示了该化合物在生成与植物发育和抗虫害相关的生物活性分子中的作用(Parpal, Pandolfi, & Heguaburu, 2017)。

抗氧化性能

研究表明,某些环戊酮衍生物具有抗氧化性能,可以对抗氧化应激产生保护作用。例如,2-乙酰基环戊酮,一种生成烯醇的1,3-二羰基化合物,在大鼠肝脏温热缺血再灌注损伤中表现出细胞保护作用,表明其在减轻与氧化应激相关的损害方面具有潜力(Kosharskyy et al., 2015)。

可再生高密度燃料生产

此外,正在研究环戊酮衍生物在可再生高密度燃料生产中的潜力。一项研究展示了从半纤维素中提取的环戊酮合成1-(3-环戊基)环戊基-2-环戊基环戊烷,标志着朝着可持续燃料来源迈出了重要的一步(Wang et al., 2017)。

属性

IUPAC Name |

2-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBLLIUKFYNXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448278 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30079-93-7 | |

| Record name | 2-allylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

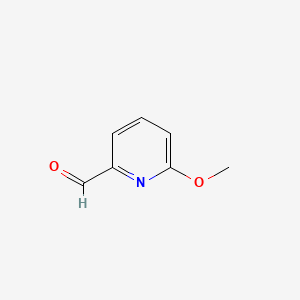

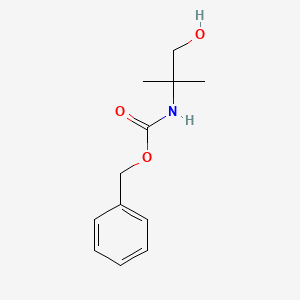

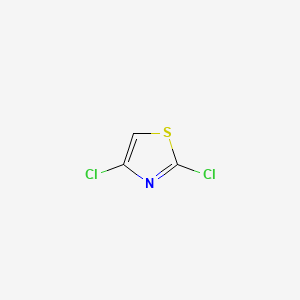

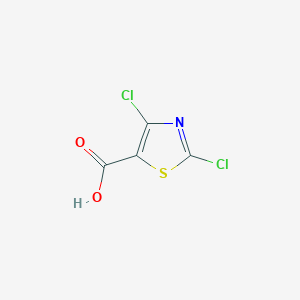

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing 2-allylcyclopentanone?

A1: A recent study [] highlights a novel catalytic approach for synthesizing 2-allylcyclopentanone. The research demonstrates that reacting 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate in the presence of a palladium-on-silica catalyst leads to the formation of 2-allylcyclopentanone. This method offers a potentially efficient and scalable alternative to traditional synthetic routes.

Q2: Are there any studies investigating the reactivity of 2-allylcyclopentanone derivatives?

A2: While the provided abstracts [, ] do not delve into the specific reactivity of 2-allylcyclopentanone itself, one abstract [] mentions the halogenation of enamines derived from 2-allylcyclopentanone and 2-allylcyclohexanone. This suggests that researchers are exploring the chemical modification of 2-allylcyclopentanone derivatives, potentially to investigate their reactivity and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)